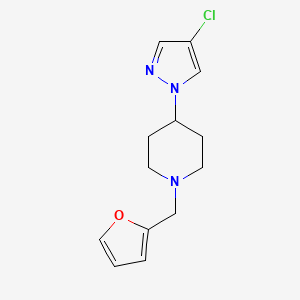![molecular formula C16H14N2O2 B7647626 N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and pain.
作用机制
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide acts as a selective antagonist of the CB1 receptor, which is part of the endocannabinoid system. This system is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce food intake and body weight, as well as decrease drug-seeking behavior. It can also modulate pain perception and mood regulation. However, it is important to note that the effects of this compound can vary depending on the dose and duration of treatment.
实验室实验的优点和局限性
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows for specific modulation of the endocannabinoid system. It also has a well-established synthesis method and can be easily obtained for research purposes.
However, there are also limitations to the use of this compound in lab experiments. It can have off-target effects, which can complicate the interpretation of results. It can also have variable effects depending on the dose and duration of treatment, which can make it difficult to establish a consistent experimental protocol.
未来方向
There are several future directions for the study of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide. One potential direction is the development of more selective CB1 receptor antagonists that can minimize off-target effects. Another direction is the investigation of the long-term effects of this compound on various physiological processes, including the endocannabinoid system and other signaling pathways. Additionally, the potential therapeutic applications of this compound in the treatment of various diseases, including obesity, addiction, and pain, warrant further investigation.
Conclusion:
In conclusion, this compound is a selective antagonist of the CB1 receptor that has potential therapeutic applications in the treatment of various diseases. Its well-established synthesis method and specific modulation of the endocannabinoid system make it a valuable tool for scientific research. However, its off-target effects and variable effects depending on the dose and duration of treatment highlight the need for further investigation and development of more selective CB1 receptor antagonists.
合成方法
The synthesis of N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide involves a multi-step process that starts with the reaction of 3-hydroxybenzoyl chloride with 4-cyanophenylethylamine in the presence of triethylamine. The resulting intermediate is then reacted with 2,6-dimethylphenyl isocyanate to obtain this compound. The purity of the final product is confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that this compound can reduce food intake and body weight in rodents by blocking the CB1 receptor, which is involved in the regulation of appetite and energy balance.
This compound has also been studied for its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in rats, suggesting that it may be useful in the treatment of drug addiction.
属性
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(13-7-5-12(10-17)6-8-13)18-16(20)14-3-2-4-15(19)9-14/h2-9,11,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZRLCUKWKYBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)

![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)

![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)